(4-Boc-amino-tetrahydrothiopyran-4-YL)-acetic acid
CAS No.: 946761-08-6
Cat. No.: VC4519513
Molecular Formula: C12H21NO4S
Molecular Weight: 275.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946761-08-6 |
---|---|
Molecular Formula | C12H21NO4S |
Molecular Weight | 275.36 |
IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]thian-4-yl]acetic acid |
Standard InChI | InChI=1S/C12H21NO4S/c1-11(2,3)17-10(16)13-12(8-9(14)15)4-6-18-7-5-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) |
Standard InChI Key | OYPLUWVUSWPNPN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1(CCSCC1)CC(=O)O |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
(4-Boc-amino-tetrahydrothiopyran-4-yl)acetic acid features a six-membered thiopyran ring with a sulfur atom replacing the oxygen found in analogous tetrahydropyran derivatives. The Boc group protects the amine at the 4-position of the ring, while the acetic acid moiety extends from the same carbon (Figure 1). The molecular formula is C₁₂H₂₁NO₄S, with a molecular weight of 275.36 g/mol .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 946761-08-6 | |
Molecular Formula | C₁₂H₂₁NO₄S | |
Molecular Weight | 275.36 g/mol | |
SMILES Notation | O=C(O)CC1(NC(OC(C)(C)C)=O)CCSCC1 | |
Boiling Point | Not reported | – |
Melting Point | Not reported | – |
The thiopyran ring’s sulfur atom enhances electron density and polarizability compared to oxygen-containing analogues, influencing reactivity in nucleophilic substitutions and redox reactions .
Structural Comparison with Tetrahydropyran Analogues
Replacing sulfur with oxygen yields (4-Boc-amino-tetrahydropyran-4-yl)acetic acid (CAS: 946682-30-0), which has a molecular weight of 259.30 g/mol . The sulfur atom increases the molecular weight by ~16 g/mol and alters the compound’s lipophilicity, a critical factor in drug bioavailability .
Table 2: Thiopyran vs. Tetrahydropyran Derivatives
Property | Thiopyran Derivative | Tetrahydropyran Derivative |
---|---|---|
Molecular Weight | 275.36 g/mol | 259.30 g/mol |
Ring Atom | Sulfur | Oxygen |
LogP (Predicted) | Higher | Lower |
Bioavailability | Enhanced membrane permeability | Moderate |
Synthesis and Manufacturing
Boc Protection Strategy
The Boc group is introduced to protect the amine during synthesis, preventing unwanted side reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . The acetic acid moiety is appended via alkylation or Michael addition reactions, leveraging the nucleophilicity of the thiopyran ring’s sulfur atom .
Key Synthetic Routes
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Amine Protection:
The primary amine on tetrahydrothiopyran-4-amine reacts with Boc anhydride in tetrahydrofuran (THF) to form the Boc-protected intermediate . -
Acetic Acid Incorporation:
A nucleophilic substitution reaction introduces the acetic acid group, often using bromoacetic acid or its esters . -
Deprotection and Purification:
Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group if required, followed by purification via column chromatography .
Applications in Pharmaceutical Research
Peptide Synthesis
The compound’s Boc-protected amine and carboxylic acid group enable its use as a bifunctional building block in solid-phase peptide synthesis (SPPS). It enhances peptide stability by introducing conformational constraints via the thiopyran ring .
Neurological Drug Development
Derivatives of this compound are explored for modulating neurotransmitter systems. The sulfur atom facilitates interactions with cysteine residues in ion channels, making it a candidate for treating epilepsy and neurodegenerative diseases .
Bioconjugation and Targeted Drug Delivery
The acetic acid moiety serves as a linker for attaching therapeutic agents to antibodies or nanoparticles. For example, conjugating doxorubicin to monoclonal antibodies via this compound improves tumor-targeted delivery .
Role in Organic Chemistry and Material Science
Building Block for Heterocyclic Compounds
The thiopyran ring is a precursor to sulfoxide and sulfone derivatives, which are pivotal in asymmetric catalysis. The Boc group allows sequential functionalization, enabling the synthesis of complex heterocycles .
Polymer Modification
Incorporating this compound into polyesters or polyamides introduces sulfur-containing side chains, enhancing material properties such as thermal stability and solvent resistance .
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR)
¹H NMR reveals distinct signals for the Boc group’s tert-butyl protons (δ 1.4 ppm) and the thiopyran ring’s methylene groups (δ 2.8–3.2 ppm). ¹³C NMR confirms the carbonyl carbons of the Boc (δ 155 ppm) and acetic acid (δ 170 ppm) groups .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity, typically exceeding 99% for pharmaceutical-grade material .
Comparative Analysis with Structural Analogues
The thiopyran derivative’s sulfur atom offers distinct advantages over its tetrahydropyran counterpart:
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Enhanced Lipophilicity: Improves blood-brain barrier penetration for CNS-targeted drugs .
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Redox Activity: Participates in disulfide bond formation, enabling stimuli-responsive drug release .
Future Research Directions
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Exploration of Sulfur-Specific Reactivity: Developing new catalysts leveraging sulfur’s lone pairs.
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Targeted Cancer Therapies: Optimizing bioconjugation techniques for antibody-drug conjugates (ADCs).
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Green Synthesis Methods: Reducing solvent waste in large-scale production.
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